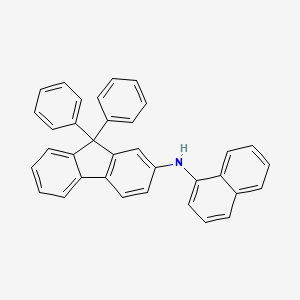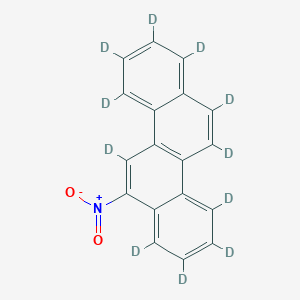![molecular formula C8H6BF3N2O2 B1433825 [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid CAS No. 1454301-73-5](/img/structure/B1433825.png)
[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid
Overview
Description
“[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid” is a boron-containing compound . Boronic acids have been widely studied in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
Boronic acids contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group .Chemical Reactions Analysis
Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis
Boronic acids are usually considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .Scientific Research Applications
Synthesis and Structure-Activity Relationship in Drug Discovery
- In drug discovery, this compound is used in the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones, which are antagonists for the MCH-1 receptor. These compounds are studied for their potential in treating obesity (Hadden et al., 2010).
Lewis Acid Catalysis
- Tris(pentafluorophenyl)borane, a compound related to 6-(Trifluoromethyl)-1H-indazol-4-yl boronic acid, is used extensively as a Lewis acid catalyst in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).
Hydroboration Reactions
- In the field of hydroboration, a related boron Lewis acid, BArF3, has been found effective for metal-free hydroboration of imines, displaying greater reactivity than other Lewis acidic boranes (Yin et al., 2017).
Borylation Chemistry
- The boron compound B(C6F5)3, similar in structure to 6-(Trifluoromethyl)-1H-indazol-4-yl boronic acid, has shown wide applications in borylation chemistry, hydrogenation, hydrosilylation, and other reactions. This indicates the potential of related boron compounds in synthetic chemistry (Lawson & Melen, 2017).
Supramolecular Chemistry and Coordination Complexes
- Highly fluorinated aryl-substituted tris(indazolyl)borate thallium complexes have been studied, showing diverse regiochemistry at the B-N bond, indicating potential applications in coordination chemistry and material science (Ojo et al., 2012).
Catalysis in Organic Reactions
- Boronic acids like 6-(Trifluoromethyl)-1H-indazol-4-yl boronic acid are utilized in various organic reactions, such as aza-Michael additions and Suzuki coupling reactions. Their versatility makes them valuable in synthetic organic chemistry (Hashimoto et al., 2015; Molander & Ellis, 2007).
Spectroscopy and Molecular Characterization
- The compound and its derivatives have been studied using nuclear magnetic resonance (NMR) spectroscopy, providing insights into their molecular structure and resonance states, which is crucial for understanding their chemical behavior (Dikmen, 2018).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid are related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The properties of boronic acids in general are well-studied in the context of suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic molecules, contributing to advancements in various fields such as pharmaceuticals, agrochemicals, and materials .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. The Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . .
Future Directions
The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems .
Properties
IUPAC Name |
[6-(trifluoromethyl)-1H-indazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)4-1-6(9(15)16)5-3-13-14-7(5)2-4/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJGOORLTCAMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


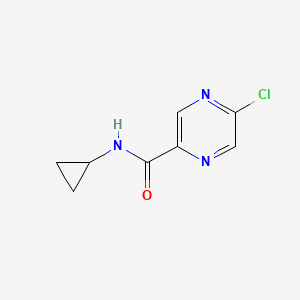
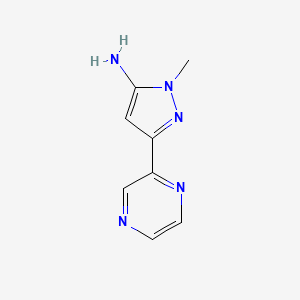
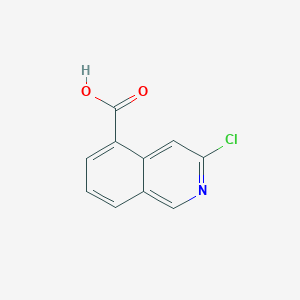
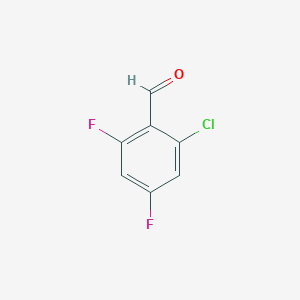
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)


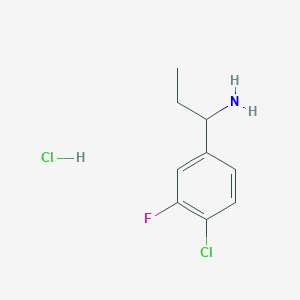
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)
